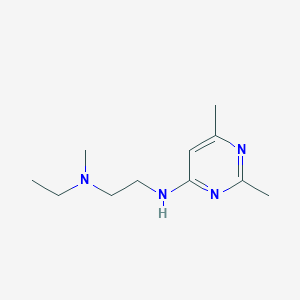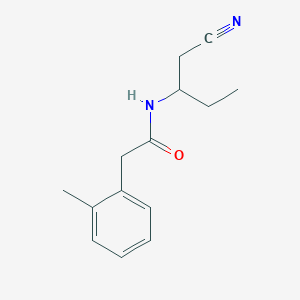![molecular formula C16H22N2O2 B7555854 3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)
3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as MDPT, and it belongs to the cathinone class of drugs. MDPT has been found to exhibit stimulant properties, which makes it a potential candidate for the development of new drugs that can be used to treat various medical conditions.
Mécanisme D'action
MDPT works by increasing the levels of dopamine and serotonin in the brain. These neurotransmitters are responsible for regulating mood, appetite, and other physiological functions. By increasing the levels of dopamine and serotonin, MDPT can improve attention and concentration, suppress appetite, and improve mood.
Biochemical and Physiological Effects
MDPT has been found to have several biochemical and physiological effects, including:
1. Increased levels of dopamine and serotonin in the brain.
2. Increased heart rate and blood pressure.
3. Suppression of appetite.
4. Increased metabolism.
5. Improved attention and concentration.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MDPT in lab experiments include its stimulant properties, which can be used to study the effects of dopamine and serotonin on physiological functions. However, the limitations of using MDPT in lab experiments include its potential for abuse and its lack of specificity for dopamine and serotonin receptors.
Orientations Futures
There are several future directions for research on MDPT, including:
1. Developing new drugs that can be used to treat medical conditions such as ADHD, obesity, and depression.
2. Studying the effects of MDPT on the brain and other physiological functions.
3. Developing new methods for synthesizing MDPT that are more efficient and cost-effective.
4. Developing new analytical methods for detecting and quantifying MDPT in biological samples.
5. Studying the potential side effects of MDPT and developing strategies for minimizing these effects.
Conclusion
In conclusion, 3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile is a chemical compound that has potential applications in drug development. Its stimulant properties make it a potential candidate for the development of new drugs that can be used to treat various medical conditions. The synthesis method of MDPT is relatively simple, and it can be carried out in a laboratory setting. However, there are limitations to using MDPT in lab experiments, including its potential for abuse and its lack of specificity for dopamine and serotonin receptors. There are several future directions for research on MDPT, including developing new drugs, studying its effects on the brain and other physiological functions, and developing new analytical methods for detecting and quantifying MDPT in biological samples.
Méthodes De Synthèse
The synthesis of MDPT involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with 4-bromobutan-2-amine in the presence of a reducing agent such as lithium aluminum hydride. The resulting compound is then treated with hydrochloric acid to obtain the final product, 3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile. The synthesis method of MDPT is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
MDPT has been found to exhibit stimulant properties, which makes it a potential candidate for the development of new drugs that can be used to treat various medical conditions. Some of the potential applications of MDPT in scientific research include:
1. Treatment of Attention Deficit Hyperactivity Disorder (ADHD): MDPT has been found to improve attention and concentration in individuals with ADHD. This makes it a potential candidate for the development of new drugs that can be used to treat this medical condition.
2. Treatment of Obesity: MDPT has been found to suppress appetite and increase metabolism, which makes it a potential candidate for the development of new drugs that can be used to treat obesity.
3. Treatment of Depression: MDPT has been found to increase the levels of dopamine and serotonin in the brain, which makes it a potential candidate for the development of new drugs that can be used to treat depression.
Propriétés
IUPAC Name |
3-[4-(1,3-benzodioxol-5-yl)butan-2-ylamino]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-14(8-9-17)18-12(2)4-5-13-6-7-15-16(10-13)20-11-19-15/h6-7,10,12,14,18H,3-5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGJJXXCPUIFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(C)CCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7555772.png)

![1-cyclohexyl-3-[(E)-(3-oxoinden-1-ylidene)amino]thiourea](/img/structure/B7555777.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid](/img/structure/B7555781.png)
![2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid](/img/structure/B7555786.png)
![2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7555787.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7555790.png)
![2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7555796.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7555797.png)
![2-[[3-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-yl]methoxy]acetic acid](/img/structure/B7555809.png)

![N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide](/img/structure/B7555814.png)

![2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555843.png)